molecular formula C10H10N2O3 B6258597 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one CAS No. 142272-13-7

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

Cat. No. B6258597
CAS RN: 142272-13-7
M. Wt: 206.2
InChI Key:
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Description

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one (ENDI) is an organic compound with a molecular formula of C9H10N2O2. It is a member of the indole family, and is an important intermediate in the synthesis of a variety of derivatives. ENDI has been widely studied in the fields of organic synthesis, biochemistry and pharmacology, and has a wide range of applications in the laboratory and in industrial settings.

Scientific Research Applications

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has been used in a variety of scientific research applications, including the study of enzyme kinetics, the development of new drugs, and the synthesis of other indole derivatives. 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has been used to study the kinetics of enzymes such as cytochrome P450, and has been used to develop new drugs for the treatment of cancer, HIV, and other diseases. 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has also been used to synthesize other indole derivatives, such as the anti-inflammatory drug indomethacin and the antifungal drug itraconazole.

Mechanism of Action

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has been shown to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition of cytochrome P450 enzymes can have a variety of effects on the body, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In the laboratory, 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has been used to study the kinetics of enzymes such as cytochrome P450, and has been used to develop new drugs for the treatment of cancer, HIV, and other diseases. In addition, 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has been shown to have anti-inflammatory, antifungal, and antioxidant properties in animal studies.

Advantages and Limitations for Lab Experiments

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical supply companies. In addition, 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one is a relatively stable compound, and can be stored for long periods of time without degradation. However, 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one is a relatively toxic compound, and should be handled with care in the laboratory.

Future Directions

The potential applications of 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one are numerous, and there are many potential future directions for research. 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one could be further studied for its potential use in the development of new drugs, and its potential as an inhibitor of cytochrome P450 enzymes could be further explored. 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one could also be studied for its potential use in the synthesis of other indole derivatives, such as the anti-inflammatory drug indomethacin and the antifungal drug itraconazole. In addition, 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one could be further studied for its potential use in the study of enzyme kinetics, and its potential as an antioxidant could be further explored. 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one could also be studied for its potential use in the development of new materials and compounds, such as polymers, nanomaterials, and other materials. Finally, 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one could be studied for its potential use in the development of new diagnostic and therapeutic agents, such as diagnostic imaging agents or targeted therapeutic agents.

Synthesis Methods

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one can be synthesized in the laboratory by a variety of methods. The most common method is the reaction of ethyl nitrite and indole in the presence of an acid catalyst. This reaction yields a mixture of 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one and other byproducts, and can be purified by recrystallization. Other methods of synthesis include the reaction of ethyl nitrite with 2-bromoindole, and the reaction of ethyl nitrite with 1-bromo-2-methylindole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one involves the condensation of 1-ethyl-2-nitrobenzene with oxalyl chloride followed by cyclization with dimethylformamide to form 1-ethyl-5-nitro-2-oxoindoline. This intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "1-ethyl-2-nitrobenzene", "oxalyl chloride", "dimethylformamide", "sodium borohydride" ], "Reaction": [ "1. 1-ethyl-2-nitrobenzene is reacted with oxalyl chloride in the presence of a catalyst such as dimethylformamide to form the corresponding acid chloride intermediate.", "2. The acid chloride intermediate is then cyclized with dimethylformamide to form 1-ethyl-5-nitro-2-oxoindoline.", "3. The intermediate is reduced with sodium borohydride to yield the final product, 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one." ] }

CAS RN

142272-13-7

Product Name

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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